Methyl 2-formyl-3,5-dimethoxybenzoate
CAS No.: 52344-93-1
Cat. No.: VC3703551
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52344-93-1 |
|---|---|
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | methyl 2-formyl-3,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 |
| Standard InChI Key | HLWARVBOEGPPGB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC |
Introduction
Chemical Properties and Structure
Structural Characteristics
Methyl 2-formyl-3,5-dimethoxybenzoate features a benzoate core with a formyl group at the C-2 position and methoxy groups at the C-3 and C-5 positions. The methyl ester group is attached directly to the benzene ring. This arrangement of functional groups creates a unique reactivity profile that distinguishes it from similar compounds .
Physical and Chemical Properties
The compound's physical and chemical properties provide insight into its behavior in various research applications. These properties are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.21 g/mol |
| Appearance | White to off-white powder |
| Boiling Point | 370.8 °C at 760 mmHg |
| Density | 1.199 g/cm³ |
| LogP | 1.30290 |
| IUPAC Name | methyl 2-formyl-3,5-dimethoxybenzoate |
Table 1: Physical and chemical properties of methyl 2-formyl-3,5-dimethoxybenzoate
Structural Identifiers
For research purposes, it's essential to accurately identify and characterize this compound. Several structural identifiers are available, as shown in Table 2.
| Identifier Type | Value |
|---|---|
| CAS Number | 52344-93-1 |
| Canonical SMILES | COC1=CC(=C(C(=C1)C(=O)OC)C=O)OC |
| InChI | InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 |
| InChI Key | HLWARVBOEGPPGB-UHFFFAOYSA-N |
| MDL | MFCD01321304 |
Table 2: Structural identifiers for methyl 2-formyl-3,5-dimethoxybenzoate
Synthesis Methods
Starting Materials
Common starting materials for the synthesis of methyl 2-formyl-3,5-dimethoxybenzoate may include:
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Methyl 3,5-dimethoxybenzoate
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3,5-Dimethoxybenzoic acid
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2-Formyl-3,5-dimethoxybenzoic acid
The selection of starting materials depends on the specific synthetic route employed and the available reagents.
Chemical Reactivity
Reactive Sites
Methyl 2-formyl-3,5-dimethoxybenzoate contains several functional groups that can participate in chemical reactions:
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The formyl group (-CHO) at the C-2 position is highly reactive toward nucleophiles and can undergo various transformations
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The methoxy groups (-OCH3) at C-3 and C-5 can influence electronic properties and participate in certain reactions
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The methyl ester group (-COOCH3) can undergo hydrolysis, transesterification, and reduction reactions
Common Reaction Types
The compound can participate in several types of chemical reactions, including:
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Oxidation of the formyl group to a carboxylic acid
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Reduction of the formyl group to a hydroxymethyl group
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Nucleophilic addition reactions at the formyl carbon
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Hydrolysis of the methyl ester
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Condensation reactions involving the formyl group
These reactive capabilities make methyl 2-formyl-3,5-dimethoxybenzoate a versatile building block in organic synthesis.
Applications in Research
Synthetic Applications
Methyl 2-formyl-3,5-dimethoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its functionalized structure makes it particularly valuable in the preparation of:
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Heterocyclic compounds
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Pharmaceutical precursors
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Natural product analogs
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Fine chemicals
Chemical Building Block
As a chemical building block, methyl 2-formyl-3,5-dimethoxybenzoate provides a scaffold for further elaboration. The formyl group, in particular, offers a reactive handle for introducing structural diversity through condensation reactions, reductive aminations, and other transformations. This versatility contributes to its utility in organic synthesis and medicinal chemistry.
Research Tool
In scientific research, methyl 2-formyl-3,5-dimethoxybenzoate has been employed as:
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A substrate in enzyme-catalyzed reactions
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A probe for studying biochemical processes
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A precursor in the development of bioactive compounds
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A model compound for investigating reaction mechanisms
These applications highlight the compound's importance in advancing our understanding of chemical and biological processes.
Biological Activities
Antimicrobial Properties
Research suggests that methyl 2-formyl-3,5-dimethoxybenzoate exhibits antimicrobial activity against various bacterial strains. While the exact mechanisms remain under investigation, its structural features likely contribute to its ability to interact with bacterial cellular components.
Comparison with Similar Compounds
Structural Analogs
Several compounds bear structural similarities to methyl 2-formyl-3,5-dimethoxybenzoate, including:
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Methyl 3,5-dimethoxybenzoate (lacks the formyl group)
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Methyl 2-formylbenzoate (lacks the methoxy groups)
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3,5-Dimethoxybenzaldehyde (lacks the methyl ester group)
Comparative Properties
Table 3 presents a comparison of methyl 2-formyl-3,5-dimethoxybenzoate with methyl 3,5-dimethoxybenzoate, highlighting key differences between these related compounds.
| Property | Methyl 2-formyl-3,5-dimethoxybenzoate | Methyl 3,5-dimethoxybenzoate |
|---|---|---|
| Molecular Formula | C11H12O5 | C10H12O4 |
| Molecular Weight | 224.21 g/mol | 196.20 g/mol |
| Structure | Contains formyl group at C-2 | No formyl group |
| CAS Number | 52344-93-1 | 2150-37-0 |
| Reactivity | Enhanced due to formyl group | Less reactive |
Table 3: Comparison between methyl 2-formyl-3,5-dimethoxybenzoate and methyl 3,5-dimethoxybenzoate
The presence of the formyl group in methyl 2-formyl-3,5-dimethoxybenzoate significantly alters its chemical reactivity compared to methyl 3,5-dimethoxybenzoate, allowing for a broader range of synthetic transformations.
Current Research Findings
Synthetic Applications in Research
Recent research has focused on utilizing methyl 2-formyl-3,5-dimethoxybenzoate as a starting material for the synthesis of more complex structures. Its role as a precursor in the development of compounds with biological activity continues to be explored.
Investigational Studies
Ongoing investigations into the properties and applications of methyl 2-formyl-3,5-dimethoxybenzoate include:
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Development of synthetic methodologies using the compound as a key intermediate
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Studies of its reactivity under various conditions
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Exploration of potential therapeutic applications
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Structure-activity relationship studies of derivatives
These research efforts contribute to our understanding of the compound's utility and potential applications.
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